molecular formula C13H16N2O2 B2967361 1-Benzoylpiperidine-4-carboxamide CAS No. 375355-32-1

1-Benzoylpiperidine-4-carboxamide

Cat. No.: B2967361
CAS No.: 375355-32-1
M. Wt: 232.283
InChI Key: TYIAGTXPGBMCMS-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by a piperidine ring substituted with a benzoyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzoylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-Benzoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway is followed. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Comparison with Similar Compounds

1-Benzoylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-benzoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIAGTXPGBMCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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